Ethopabate

Overview

Description

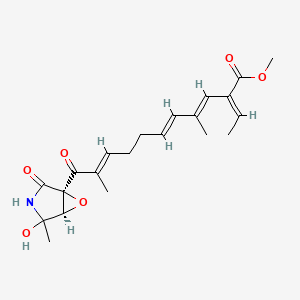

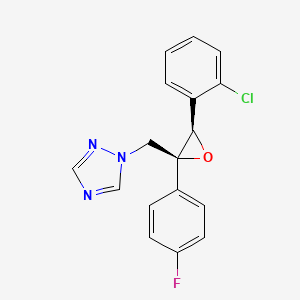

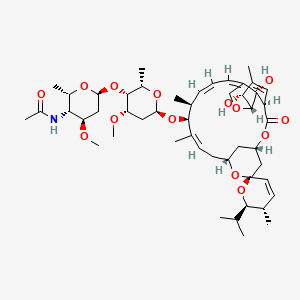

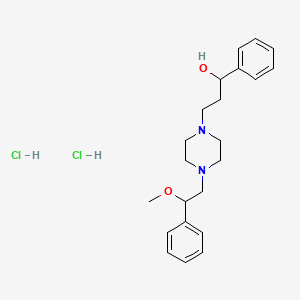

Ethopabate is a chemical compound primarily used as a coccidiostat in poultry. It is known for its ability to prevent and treat coccidiosis, a parasitic disease affecting the intestinal tracts of animals, especially poultry . The compound is almost odorless and appears as a white to pale reddish-white powder . Its chemical formula is C12H15NO4, and it has a molar mass of 237.25 g/mol .

Scientific Research Applications

Ethopabate has several scientific research applications, particularly in the fields of veterinary medicine and agriculture. It is widely used as a feed additive to promote the effective use of nutrient components in poultry feeds . Additionally, this compound is used in combination with other anticoccidial drugs, such as amprolium and sulfaquinoxaline, to enhance its efficacy . Research has also focused on the determination of this compound residues in chicken muscles, liver, and eggs, highlighting its importance in food safety and quality control .

Mechanism of Action

Ethopabate exerts its effects by interfering with the folate synthesis pathway in parasites. It competes with para-aminobenzoic acid for absorption by the parasite, thereby inhibiting the synthesis of folic acid . This disruption in folate synthesis ultimately leads to the death of the parasite. This compound is particularly effective against intestinal forms of coccidia and has shown good activity against various strains of Eimeria .

Safety and Hazards

Future Directions

While specific future directions for Ethopabate are not explicitly mentioned in the available resources, it continues to be used as a coccidiostat in poultry . Its use and potential misuse leading to residues in edible animal tissues present a potential health risk to consumers , indicating a need for continued monitoring and research.

Relevant Papers

One relevant paper discusses the development of an indirect competitive enzyme-linked immunosorbent assay for screening this compound residue in chicken muscle and liver . Another paper discusses the presence of this compound in commercial poultry feeds .

Preparation Methods

Ethopabate can be synthesized through various methods. One common synthetic route involves the reaction of methyl p-acetaminosalicylate with diethyl sulfate in the presence of triethylamine in acetone . The reaction is typically carried out at temperatures between 40°C and 65°C for about 12 hours . Industrial production methods often involve the preparation of this compound in combination with other compounds, such as nicarbazin, to enhance its solubility and stability .

Chemical Reactions Analysis

Ethopabate undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, although detailed information on the oxidation products is limited.

Substitution: This compound can undergo substitution reactions, particularly involving its ester and amide functional groups.

Common reagents used in these reactions include chloroform, methanol, ethanol, and sodium carbonate . The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Ethopabate is often compared with other coccidiostats, such as amprolium, sulfaquinoxaline, and nicarbazin. While all these compounds are used to prevent and treat coccidiosis, this compound is unique in its specific mechanism of action and its ability to enhance the efficacy of other anticoccidial drugs when used in combination . Similar compounds include:

Amprolium: Another coccidiostat that works by inhibiting thiamine uptake in parasites.

Sulfaquinoxaline: A sulfonamide antibiotic used to treat coccidiosis by inhibiting folic acid synthesis.

Nicarbazin: A combination of two compounds that disrupts the energy metabolism of parasites.

This compound’s unique ability to interfere with folate synthesis and its synergistic effects when used with other drugs make it a valuable tool in the prevention and treatment of coccidiosis in poultry .

properties

IUPAC Name |

methyl 4-acetamido-2-ethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-4-17-11-7-9(13-8(2)14)5-6-10(11)12(15)16-3/h5-7H,4H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOVWOKSKFSBNGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)NC(=O)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6046264 | |

| Record name | Ethopabate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

59-06-3 | |

| Record name | Ethopabate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59-06-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethopabate [USP:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethopabate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-acetamido-2-ethoxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.377 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHOPABATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4X3L6068O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of Ethopabate?

A: this compound functions as an anticoccidial drug by acting as a structural analog of para-aminobenzoic acid (PABA). [] It disrupts the folic acid synthesis pathway in coccidia, ultimately inhibiting their growth and replication. [, ]

Q2: How does this compound differ from other anticoccidial agents like Sulfaquinoxaline in terms of its mechanism?

A: While both this compound and Sulfaquinoxaline target the PABA-folic acid metabolic pathway in coccidia, they exhibit different sensitivities across various strains. Research suggests that the strain most sensitive to this compound was among those most resistant to Sulfaquinoxaline, highlighting potential variations in their binding affinities or target enzymes within this pathway. []

Q3: What are the downstream effects of this compound's disruption of the folic acid pathway in coccidia?

A: Disruption of the folic acid synthesis pathway in coccidia leads to the depletion of essential metabolites like tetrahydrofolic acid, which is crucial for various metabolic processes, including DNA synthesis and amino acid metabolism. This ultimately results in the inhibition of parasite growth and replication, effectively controlling coccidiosis. []

Q4: What is the molecular formula and weight of this compound?

A: this compound is represented by the molecular formula C12H15NO4 and has a molecular weight of 237.25 g/mol. [, ]

Q5: What are the key spectroscopic characteristics of this compound?

A: Spectrofluorimetric analysis of this compound reveals native fluorescence in water with an excitation wavelength of 270 nm and an emission wavelength of 364 nm. [] This characteristic allows for sensitive detection and quantification of the drug in various matrices. [, , ]

Q6: What is known about the stability of this compound under different storage conditions?

A: Studies show that this compound exhibits stability under various conditions, including accelerated conditions of 40°C and 75% relative humidity for up to 6 months. [] This stability is crucial for its formulation into various dosage forms. [, ]

Q7: What formulation strategies are employed to enhance the solubility and bioavailability of this compound?

A: To overcome its limited water solubility, this compound is often formulated as an inclusion complex with Beta-cyclodextrin derivatives or water-soluble cyclodextrin polymers. [] This inclusion technology significantly improves the drug's solubility in water, making it suitable for liquid or solid anticoccidial preparations. [, ]

Q8: How does the use of sodium carbonate as a co-solvent impact the formulation of this compound in combination products?

A: The addition of sodium carbonate significantly improves the solubility of Sulfaquinoxaline, which is often combined with this compound in anticoccidial preparations. [] This approach ensures optimal dissolution and bioavailability of both drugs in the final product.

Q9: How is this compound metabolized in chickens, and what are the major metabolites?

A: Following oral ingestion, chickens extensively metabolize this compound. The majority of the drug is excreted in the urine, with 80-85% identified as metabolites, including 2-ethoxy-4-acetamidobenzoic acid, 2-ethoxy-4-aminobenzoic acid, and 2-ethoxy-4-amino-5-hydroxybenzoic acid-5-O-sulfate. []

Q10: What is the significance of m-phenetidine in this compound metabolism and analysis?

A: Most this compound metabolites, except for the 5-hydroxylated form, can be converted to m-phenetidine. This conversion forms the basis of a convenient assay for quantifying this compound levels in biological samples. []

Q11: What is the prevalence of resistance to this compound in coccidia field isolates?

A: Field studies reveal a concerning prevalence of resistance to the Amprolium and this compound combination in coccidia isolates. In one study, 46% of isolates demonstrated resistance to this combination. []

Q12: What analytical methods are commonly employed for the detection and quantification of this compound in various matrices?

A12: Several analytical techniques are used for this compound analysis, including:

- High-Performance Liquid Chromatography (HPLC): Offers high sensitivity and selectivity for this compound determination in feed, [] chicken tissues, [, , ] and plasma. []

- Spectrofluorimetry: Utilizes this compound's native fluorescence for sensitive quantification in veterinary formulations [] and chicken tissues. []

- Gas Chromatography (GC): Involves derivatization of this compound to enhance its volatility and detectability in chicken tissues. [, ]

- Thin Layer Chromatography (TLC): Offers a simple and cost-effective approach for quantifying this compound in veterinary preparations. [, ]

- Enzyme-Linked Immunosorbent Assay (ELISA): Employs monoclonal antibodies for rapid and sensitive screening of this compound residues in chicken tissues. [, ]

Q13: How is this compound extracted from complex matrices like feed and chicken tissues for analysis?

A: this compound is typically extracted from feed using solvents like methanol or tetrahydrofuran, often assisted by sonication or overnight soaking. [, ] For chicken tissues, acetonitrile is a common extraction solvent, followed by cleanup steps like solid-phase extraction or Florisil column chromatography. [, , , ]

Q14: What are the key considerations for validating analytical methods used for this compound determination?

A: Analytical method validation for this compound ensures accuracy, precision, specificity, linearity, and limits of detection and quantification adhere to established guidelines like ICH guidelines and ISO/IEC 17025:2005. [, , ] These validated methods guarantee reliable and reproducible results for regulatory compliance and quality control purposes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.